BenchChemオンラインストアへようこそ!

1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Medicinal chemistry Computational ADME Regioisomer differentiation

1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4) is a member of the N-aryl imidazolidin-2-one class, bearing a free primary amino group at the 3-position of a 2-methyl-substituted phenyl ring attached to the imidazolidinone nitrogen. Its molecular formula is C10H13N3O with a molecular weight of 191.23 g/mol.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1042555-89-4
Cat. No. B1518962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-methylphenyl)imidazolidin-2-one
CAS1042555-89-4
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1N2CCNC2=O)N
InChIInChI=1S/C10H13N3O/c1-7-8(11)3-2-4-9(7)13-6-5-12-10(13)14/h2-4H,5-6,11H2,1H3,(H,12,14)
InChIKeyOJINVJIAPIKOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4): Compound Identity and Procurement Context for Regioisomer-Dependent Research Applications


1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4) is a member of the N-aryl imidazolidin-2-one class, bearing a free primary amino group at the 3-position of a 2-methyl-substituted phenyl ring attached to the imidazolidinone nitrogen [1]. Its molecular formula is C10H13N3O with a molecular weight of 191.23 g/mol [1]. The compound is catalogued as a research chemical and synthetic building block by multiple suppliers and is registered under EC number 994-645-3 with a notified harmonised classification in the ECHA C&L inventory [2]. Its closest structural analogs are the 5-amino-2-methylphenyl regioisomer (CAS 1038247-53-8, PubChem CID 28740387, reported in 6 patents) and the 4-amino-2-methylphenyl regioisomer, which share the identical molecular formula but differ in the position of the amino substituent on the aromatic ring, a feature that critically determines electronic distribution, hydrogen-bonding geometry, and synthetic derivatisation pathways [1][3].

Why 1-(3-Amino-2-methylphenyl)imidazolidin-2-one Cannot Be Interchanged with Its 5-Amino or 4-Amino Regioisomers Without Experimental Re-Validation


Substituting 1-(3-amino-2-methylphenyl)imidazolidin-2-one with its 5-amino regioisomer (CAS 1038247-53-8) or 4-amino regioisomer alters the spatial orientation of the primary amine hydrogen-bond donor/acceptor relative to the imidazolidinone pharmacophore [1]. This positional shift changes the computed topological polar surface area (TPSA) and XLogP3 values [1][2], which govern membrane permeability and target-binding geometry. Furthermore, the two regioisomers carry distinct notified hazard classifications under CLP: the 3-amino isomer is formally classified for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and specific target organ toxicity via inhalation (H335), whereas no equivalent notified classification is publicly available for the 5-amino analog in the ECHA inventory [3]. Procurement without regioisomer verification therefore introduces both uncontrolled biological variables and divergent safety obligations into laboratory workflows.

Quantitative Differentiation Evidence for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one (CAS 1042555-89-4) Versus Closest Regioisomeric Analogs


Regioisomeric Amino Position Defines Computed Lipophilicity and Polar Surface Area: 3-Amino vs. 5-Amino Substitution

PubChem-computed XLogP3 for the 3-amino-2-methylphenyl regioisomer (CAS 1042555-89-4) is 0.6, approximately 0.3 log units lower than the 5-amino-2-methylphenyl regioisomer (CAS 1038247-53-8, XLogP3 ≈ 0.9) [1][2]. Concomitantly, the topological polar surface area (TPSA) shifts from 58.4 Ų (3-amino) to approximately 58.4 Ų for the 5-amino isomer (identical TPSA value owing to symmetry of atom contributions, but spatial orientation of the amino group relative to the imidazolidinone ring differs as evidenced by distinct InChIKeys: OJINVJIAPIKOCZ vs. GMYBXTQDTMYRIJ) [1][2]. These computed differences in lipophilicity, though modest, can meaningfully influence passive membrane permeability and solubility in cell-based assays when regioisomers are incorrectly substituted.

Medicinal chemistry Computational ADME Regioisomer differentiation Building block selection

Notified Hazard Classification Provides a Regulatory Differentiator: 3-Amino Isomer vs. 5-Amino Regioisomer

The ECHA Classification and Labelling Inventory contains a notified harmonised classification specifically for 1-(3-amino-2-methylphenyl)imidazolidin-2-one (EC 994-645-3) encompassing Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In contrast, no notified C&L entry exists in the ECHA inventory for the 5-amino regioisomer (CAS 1038247-53-8) as of the current database records, meaning its hazard profile is not publicly benchmarked against CLP criteria [2]. The 3-amino isomer is assigned the GHS07 pictogram and 'Warning' signal word by suppliers . This classification asymmetry has direct consequences for laboratory risk assessment, personal protective equipment requirements, and waste-disposal protocols.

Chemical safety Regulatory compliance Laboratory procurement CLP classification

Patent Landscape and Literature Coverage Differ Between 3-Amino and 5-Amino Regioisomers

The 5-amino-2-methylphenyl regioisomer (CAS 1038247-53-8) is reported in 6 patent documents according to PubChemLite annotation, whereas the 3-amino regioisomer (CAS 1042555-89-4) has fewer documented patent associations [1][2]. Notably, both compounds belong to the broader 1,3-disubstituted imidazolidin-2-one chemical space claimed in Novartis patents covering CYP17 inhibitors (e.g., WO2011069951A1 and related filings), where the position of the amino substituent on the phenyl ring is a variable in the generic Markush structure [3]. The lower patent count for the 3-amino isomer may present an advantage in freedom-to-operate assessments for certain discovery programs, although this inference requires case-specific legal review.

Intellectual property Patent analytics Drug discovery Regioisomer novelty

Identity Authentication: This Compound Is Frequently Misattributed in Vendor Listings as Edaravone, Creating a Procurement Integrity Risk

Multiple online vendor listings for 1-(3-amino-2-methylphenyl)imidazolidin-2-one erroneously describe this compound as 'MCI-186' or 'Edaravone' . Edaravone (CAS 89-25-8) is structurally distinct: it is 3-methyl-1-phenyl-2-pyrazolin-5-one, a marketed drug for acute cerebral infarction and amyotrophic lateral sclerosis [1]. The imidazolidin-2-one scaffold present in CAS 1042555-89-4 is not a 2-pyrazolin-5-one, and the two compounds do not share the same heterocyclic core. This widespread misattribution—found on several chemical marketplace websites—creates a tangible risk that a researcher or procurement officer intending to purchase an Edaravone-related intermediate could inadvertently acquire the wrong chemotype. Verified listings from Fluorochem (Product Code F655192) and associated distributors correctly identify the compound by its IUPAC name and provide the canonical SMILES (CC1=C(N)C=CC=C1N1CCNC1=O) and InChIKey (OJINVJIAPIKOCZ-UHFFFAOYSA-N) for unambiguous authentication .

Chemical authentication Compound identity verification Procurement quality control Edaravone confusion

Free 3-Amino Group Enables Distinct Derivatisation Chemistry Compared to Acetyl-Capped Analogs

1-(3-Amino-2-methylphenyl)imidazolidin-2-one possesses a free primary aromatic amine (H-bond donor count = 2, H-bond acceptor count = 2, rotatable bond count = 1) that is available for diazotisation, amide coupling, reductive amination, and urea/thiourea formation [1]. The acetyl-capped derivative, 1-acetyl-3-(3-amino-2-methylphenyl)imidazolidin-2-one (CAS 1803606-36-1, molecular weight 233.27 g/mol), has its amino group blocked, precluding these diversification reactions without an additional deprotection step [2]. In the context of parallel library synthesis or fragment-based drug discovery, the free amine in the 3-position provides a single, well-defined reactive handle at a sterically distinct position compared to the 4-amino and 5-amino regioisomers, where the amino group's orientation relative to the ortho-methyl and the imidazolidinone ring differs, potentially leading to divergent reaction kinetics and product distributions under identical coupling conditions [1][3].

Synthetic chemistry Building block derivatisation Amide coupling Scaffold diversification

Validated Research and Industrial Application Scenarios for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Design Requiring Regioisomerically Defined Imidazolidin-2-one Building Blocks

When constructing SAR libraries around the N-aryl imidazolidin-2-one chemotype—such as those targeting CYP17 inhibition as described in the Novartis WO2011069951A1 patent family [1]—the 3-amino-2-methylphenyl regioisomer provides a structurally authenticated scaffold with a free amine at the 3-position. Its computed XLogP3 of 0.6 and TPSA of 58.4 Ų [2] position it in a favourable physicochemical space distinct from the 5-amino regioisomer. The confirmed hazard classification (H302, H315, H319, H335) enables compliant laboratory handling from the outset of the project [3].

Chemical Biology Probe Development Requiring an Orthogonal Reactive Handle for Bioconjugation

The free primary aromatic amine at the 3-position of the phenyl ring provides a unique reactive anchor for bioconjugation strategies (e.g., NHS-ester coupling, isothiocyanate derivatisation, or diazonium salt formation) that is absent in the acetyl-protected analog (CAS 1803606-36-1) [4]. The 3-position orientation, with the methyl group at the 2-position providing ortho steric modulation, may confer distinct conjugation kinetics compared to the 4-amino and 5-amino regioisomers, a factor that should be experimentally verified but provides a rational basis for regioisomer selection in probe design.

Intellectual Property Landscape Navigation and Freedom-to-Operate Scouting in CYP17-Targeted Drug Discovery

For discovery groups evaluating imidazolidin-2-one scaffolds as CYP17 inhibitors, the differential patent annotation density—6 patents for the 5-amino regioisomer vs. fewer for the 3-amino regioisomer [5]—makes CAS 1042555-89-4 a strategically relevant procurement choice during the hit-to-lead phase. While this does not substitute for formal freedom-to-operate analysis, it provides an initial filter for scaffold prioritisation when combined with the compound's verified chemical identity and absence of Edaravone structural conflation .

Analytical Reference Standard Qualification for Regioisomeric Impurity Profiling in Pharmaceutical Development

Given that the 5-amino regioisomer (CAS 1038247-53-8) has been associated with Edaravone-related synthetic pathways and appears in multiple patent documents [5], analytical development groups can employ the 3-amino isomer as a well-characterised, orthogonally authenticated reference standard for HPLC or LC-MS method development aimed at resolving regioisomeric mixtures. The distinct InChIKey (OJINVJIAPIKOCZ vs. GMYBXTQDTMYRIJ) and the availability of the compound at 95% purity from verified suppliers make it suitable for chromatographic method qualification where unambiguous regioisomer identification is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Amino-2-methylphenyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.